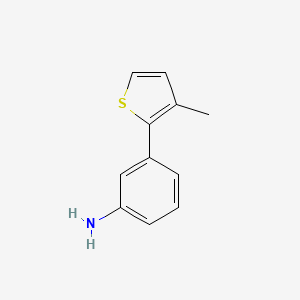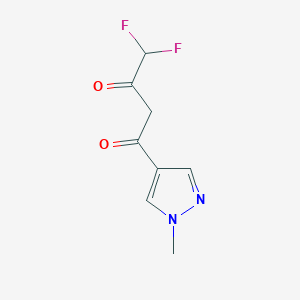
1-(2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a derivative of pyrrolidine-2,5-dione, which is a core structure for various pharmacologically active compounds. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structures and potential biological activities. For instance, the synthesis and anticonvulsant activity of related 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones have been explored, indicating the relevance of this class of compounds in medicinal chemistry .
Synthesis Analysis
The synthesis of related 1,4-piperazine-2,5-dione derivatives has been reported to involve multiple steps starting from precursors such as ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, yielding the final product in moderate yields . The synthesis of the specific compound would likely involve a similar multi-step process, potentially starting from a cyclopropylpyridazine derivative and incorporating the piperazine and pyrrolidine-2,5-dione moieties through subsequent reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using single-crystal X-ray analysis, revealing polymorphic crystalline forms with different hydrogen-bonding networks . These findings suggest that the compound of interest may also exhibit polymorphism and form specific hydrogen-bonding patterns, which could influence its physical properties and biological activity.
Chemical Reactions Analysis
The chemical behavior of pyrrolidine-2,5-dione derivatives in solution has been studied using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These studies provide insights into the solution aggregation of these compounds, which is important for understanding their reactivity and interaction with biological targets . The compound would likely undergo similar reactions and interactions in solution, influenced by its specific functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine-2,5-dione derivatives are influenced by their molecular structure and the nature of their substituents. The anticonvulsant activity of similar compounds has been evaluated, and structure-activity relationship (SAR) studies have been initiated to understand the properties that contribute to their biological activity . The specific compound would be expected to have properties consistent with its class, including solubility, stability, and potential for central nervous system activity.
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Piperazine-2,6-dione derivatives, related to the chemical , have been synthesized and tested for their potential anticancer activity. For instance, Kumar et al. (2013) conducted a study where various piperazine-2,6-dione derivatives demonstrated good anticancer activity against various cancer cell lines, such as breast, lung, colon, ovary, and liver cancer cells (Kumar, Kumar, Roy, & Sondhi, 2013).
Anticonvulsant Activity
Several studies have focused on the anticonvulsant properties of compounds structurally similar to 1-(2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione. Kamiński, Rzepka, and Obniska (2011) synthesized and tested a series of related compounds, finding them effective in various seizure models (Kamiński, Rzepka, & Obniska, 2011). Similarly, Rybka et al. (2017) reported on the synthesis and anticonvulsant activity of pyrrolidine-2,5-dione derivatives, indicating their potential as antiepileptic drugs (Rybka et al., 2017).
Preparation of Heterocyclic Compounds
The compound also has implications in the preparation of various heterocyclic compounds. Ohta, Oe, and Furukawa (2002) demonstrated the use of α-oxoketene O, N-acetals, which are chemically related, as starting materials for preparing heterocyclic compounds including pyrrolidine-2, 5-diones (Ohta, Oe, & Furukawa, 2002).
Synthesis of Heterocyclic Compounds with Anti-inflammatory and Anticancer Activities
Piperazine dione derivatives have also been studied for their potential in synthesizing heterocyclic compounds with anti-inflammatory and anticancer activities. Kumar et al. (2014) synthesized piperazine dione derivatives and found some of them exhibited good anti-inflammatory and anticancer activity (Kumar, Kumar, Roy, & Sondhi, 2014).
5-HT2 Antagonist Activity
Compounds similar to this compound have been evaluated for their 5-HT2 antagonist activity, which is relevant in the treatment of various psychiatric disorders. Watanabe et al. (1992) synthesized and tested compounds for their 5-HT2 and alpha 1 receptor antagonist activity (Watanabe et al., 1992).
Propriétés
IUPAC Name |
1-[2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c23-15-5-6-16(24)22(15)11-17(25)21-9-7-20(8-10-21)14-4-3-13(18-19-14)12-1-2-12/h3-4,12H,1-2,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZQLFUXHVKWQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CN4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

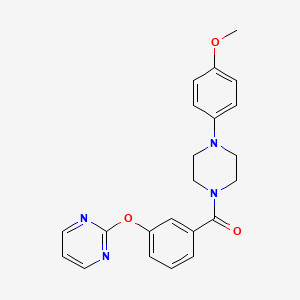
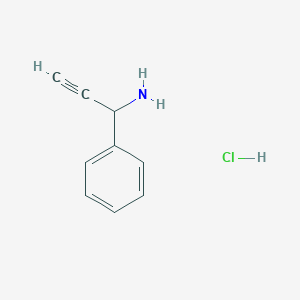
![N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B3016827.png)
![1-(3-morpholinopropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3016828.png)

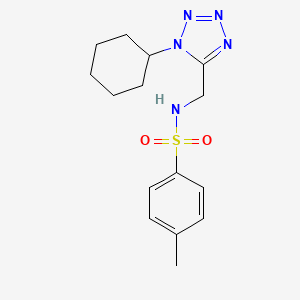
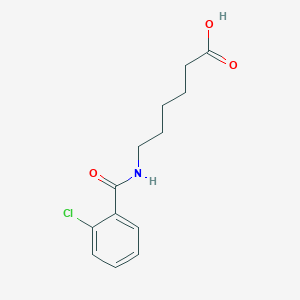

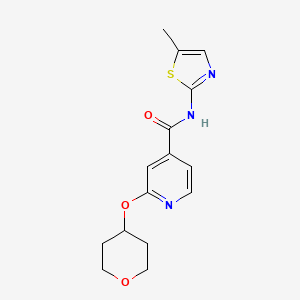
![6-[5-(4-Methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B3016839.png)
![2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole](/img/structure/B3016840.png)
